![molecular formula C6H4ClN3O2S B2812654 Imidazo[1,2-b]pyridazine-3-sulfonyl chloride CAS No. 1150567-73-9](/img/structure/B2812654.png)

Imidazo[1,2-b]pyridazine-3-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

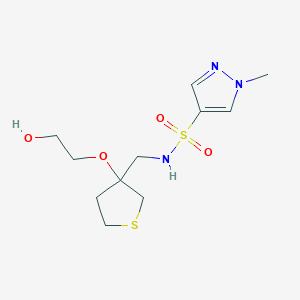

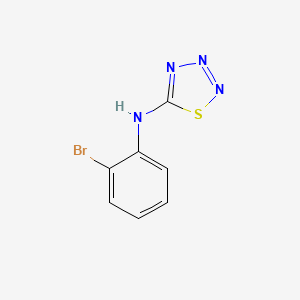

The molecular structure of Imidazo[1,2-b]pyridazine-3-sulfonyl chloride consists of an imidazo[1,2-b]pyridazine core with a sulfonyl chloride functional group attached. The exact arrangement of atoms and bond angles can be visualized using molecular modeling software. The structure plays a crucial role in determining its reactivity and biological activity .

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine-3-sulfonyl chloride can participate in various chemical reactions. Some potential reactions include nucleophilic substitution, cyclization, and coupling reactions. Researchers explore these reactions to modify the compound for specific applications, such as drug development or material synthesis .

Physical And Chemical Properties Analysis

科学的研究の応用

IL-17A Inhibition for Autoimmune Diseases

Imidazo[1,2-b]pyridazines have emerged as potent inhibitors of interleukin-17A (IL-17A), a pro-inflammatory cytokine. IL-17A plays a crucial role in chronic inflammation and tissue damage. Diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis involve dysregulated IL-17A signaling. Small molecule IL-17A inhibitors offer an alternative to antibody-based treatments, potentially improving efficacy and avoiding anti-drug antibody development .

Optoelectronic Devices and Sensors

The aromatic heterocyclic structure of imidazo[1,2-b]pyridazines makes them promising candidates for optoelectronic devices. Researchers have explored their use in organic light-emitting diodes (OLEDs), solar cells, and sensors. Their unique electronic properties contribute to efficient charge transport and light emission .

Anti-Cancer Properties

Recent studies highlight the anticancer potential of imidazo[1,2-b]pyridazines. These compounds exhibit activity against lung, breast, and cervical cancer cells. Their distinct chemical structure makes them valuable for developing more effective cancer drugs .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-b]pyridazines can serve as fluorescent emitters in confocal microscopy and imaging techniques. Their emission properties allow precise visualization of cellular structures and processes. Researchers are exploring their use in bioimaging applications .

Drug Development for Neurological Disorders

Given their impact on IL-17A signaling, imidazo[1,2-b]pyridazines may hold promise for treating neurological disorders associated with inflammation. Further research is needed, but their potential in modulating immune responses could be relevant for conditions like multiple sclerosis .

Materials Science and Surface Modification

Imidazo[1,2-b]pyridazines find applications in materials science. Researchers have investigated their use in surface modification, such as functionalizing electrodes or modifying polymer surfaces. Their chemical versatility allows tailoring for specific material properties .

特性

IUPAC Name |

imidazo[1,2-b]pyridazine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXGTARSGVEOPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2N=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-b]pyridazine-3-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole](/img/structure/B2812571.png)

![1-isobutyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2812572.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2812580.png)

![7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812581.png)

![3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2812582.png)

![(3-Chloro-5-fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2812587.png)

![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812592.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2812593.png)